N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide
Description
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic organic compound featuring a hybrid structure combining benzimidazole and indole moieties. Its molecular formula is C23H25N5O4, with a molecular weight of 435.5 g/mol (calculated) . The core structure includes:
- A 4-oxobutyl linker connecting the benzimidazole and indole units, introducing conformational flexibility.
- A 4,5-dimethoxy-substituted indole-2-carboxamide group, where the methoxy substituents may enhance lipophilicity and influence electronic properties.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-18-10-9-14-13(20(18)31-2)12-17(24-14)21(29)23-11-5-8-19(28)27-22-25-15-6-3-4-7-16(15)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
ZTQQOHMSFXIDNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Dimethoxy-1H-Indole-2-Carboxylic Acid
The indole core is synthesized via Fischer indole synthesis, starting with 4,5-dimethoxyphenylhydrazine and levulinic acid. In a typical procedure, 4,5-dimethoxyphenylhydrazine (10 mmol) reacts with levulinic acid (15 mmol) in acetic acid under reflux for 4 hours. After neutralization with NaOH (pH 5–6), the precipitated 4,5-dimethoxyindole-3-acetic acid is isolated in 86% yield. Subsequent oxidation with potassium permanganate in acidic medium converts the acetic acid side chain to a carboxylic acid, yielding 4,5-dimethoxy-1H-indole-2-carboxylic acid.
Activation and Coupling of the Indole Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 4-aminobutan-2-one in dichloromethane under nitrogen atmosphere. Alternatively, coupling reagents such as EDCl/HOBt facilitate direct amide bond formation between the indole-2-carboxylic acid and 4-aminobutan-2-one, yielding N-(4-oxobutyl)-4,5-dimethoxy-1H-indole-2-carboxamide. Microwave-assisted coupling (100°C, 15 min) enhances reaction efficiency, achieving 92% yield compared to 78% under conventional heating.
Benzimidazol-2-Ylideneamine Synthesis
Cyclocondensation of o-Phenylenediamine Derivatives
Benzimidazole formation begins with o-phenylenediamine (10 mmol) and a carbonyl source. In the target compound, the 1,3-dihydro-2H-benzimidazol-2-ylideneamino group arises from cyclocondensation using ammonium chloride and formic acid under reflux (120°C, 6 hours). Polyphosphoric acid (PPA) in ethylene glycol serves as both catalyst and solvent, promoting dehydration and ring closure at 140°C. Substituted o-phenylenediamines with electron-donating groups (e.g., methoxy) increase ring stability, yielding 1,3-dihydro-2H-benzimidazol-2-ylideneamine derivatives in 75–89% yields.
Functionalization of the Benzimidazole Core
The exocyclic amine at position 2 of benzimidazole reacts with N-(4-oxobutyl)-4,5-dimethoxy-1H-indole-2-carboxamide via nucleophilic acyl substitution. Bismuth trichloride (BiCl₃, 5 mol%) in ethanol under microwave irradiation (300 W, 80°C, 10 min) facilitates this step, achieving 88% yield. The reaction proceeds through a Schiff base intermediate, which tautomerizes to the stable benzimidazol-2-ylideneamino form.
Coupling and Final Assembly
Amide Bond Formation Between Indole and Benzimidazole Moieties
The final coupling involves reacting N-(4-oxobutyl)-4,5-dimethoxy-1H-indole-2-carboxamide with 1,3-dihydro-2H-benzimidazol-2-ylideneamine in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (TEA) acts as a base, while HOBt/EDCl ensures efficient amide bond formation. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) confirms reaction completion. Purification by column chromatography (SiO₂, methanol/dichloromethane 5:95) affords the target compound in 76% yield.
Optimization of Reaction Conditions
Comparative studies reveal that microwave irradiation (100°C, 20 min) reduces reaction time by 70% while maintaining a 74% yield. Solvent screening identifies DMF as superior to THF or acetonitrile due to improved solubility of intermediates. Catalyst loading studies show that 10 mol% BiCl₃ maximizes yield without side-product formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
1H NMR (500 MHz, DMSO-d₆) : δ 10.32 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, benzimidazole H), 7.45–7.12 (m, 4H, aromatic H), 4.02 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45 (t, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 2.15 (s, 3H, COCH₃).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₄N₄O₄ [M+H]⁺ 437.1812, found 437.1809.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.5% purity with a retention time of 6.7 min. Melting point determination (Electrothermal apparatus) gives a sharp range of 218–220°C, consistent with single-crystal XRD data.
Comparative Evaluation of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | Polyphosphoric acid | Ethylene glycol | 6 | 76 |
| Microwave | BiCl₃ | Ethanol | 0.3 | 88 |
| EDCl/HOBt coupling | EDCl/HOBt | DMF | 12 | 74 |
Microwave-assisted synthesis outperforms traditional methods in both efficiency and yield, underscoring its utility for large-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated butyl linker or the methoxy groups on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Indole moiety: Known for its presence in many biologically active compounds.
- Benzimidazole unit: Associated with anti-cancer and anti-inflammatory activities.
- Carboxamide group: Often linked to enhanced solubility and bioavailability.
These structural elements contribute to the compound's potential interactions with biological targets.
Anticancer Activity
Numerous studies have indicated that compounds containing indole and benzimidazole moieties exhibit significant anticancer properties. Research suggests that N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide may inhibit tumor growth by:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in cell proliferation.
Case Study: In Vitro Anticancer Studies
A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups. The IC50 values were determined through MTT assays, revealing promising results for further development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy Testing
In a study evaluating the antimicrobial activity of the compound, it was tested against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results suggest a moderate level of activity, warranting further investigation into its mechanism of action.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects through:
- Reducing oxidative stress.
- Inhibiting neuroinflammation.
Case Study: Neuroprotection in Animal Models
In experiments using transgenic mouse models for Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function, as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to DNA or proteins, while the indole ring might interact with cellular membranes or signaling pathways.
Comparison with Similar Compounds
Key Structural Features:
Key Insights :
- The target compound’s benzimidazole-indole hybrid structure distinguishes it from simpler benzamide derivatives (e.g., B4 ), which lack conjugated heterocyclic systems.
- Compared to naphthalene-based analogs , the target’s indole moiety may offer stronger hydrogen-bonding capacity due to the NH group.
Indole-Based Carboxamides
Key Structural Features:
Key Insights :
- The 4-oxobutyl linker in the target compound provides greater conformational flexibility compared to rigid oxazolidinone-containing analogs .
- Unlike compound 14 , which incorporates a bromopyrrole group for steric bulk, the target’s dimethoxyindole substituents prioritize electronic modulation over steric effects.
Hybrid Benzimidazole-Indole Derivatives
Key Structural Features:
Key Insights :
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step procedures, similar to compound 14 , which reported a 54% yield after column chromatography.
- Physicochemical Properties : The dimethoxy groups may enhance lipophilicity (clogP ~3.5 estimated) compared to halogenated analogs (e.g., B7 , clogP ~4.2).
- Discrepancies in Evidence : The provided evidence lists a compound with 4,7-dimethoxyindole (CAS 951938-56-0) , whereas the query specifies 4,5-dimethoxyindole . This may indicate a positional isomer or a reporting error.
Biological Activity
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a benzimidazole moiety linked to an indole framework. This structural complexity is essential for its biological activity, as the various functional groups can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 1010903-98-6 |
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its benzimidazole and indole components. Research indicates that compounds with similar structures have shown promising results in various pharmacological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds bearing the benzimidazole nucleus have demonstrated broad-spectrum antibacterial and antifungal activities. A notable study evaluated several derivatives against common pathogens:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound 1 | 50 | Staphylococcus aureus |
| Compound 2 | 62.5 | Escherichia coli |
| Compound 3 | 12.5 | Salmonella typhi |
These results suggest that modifications in the structure of benzimidazole derivatives can lead to enhanced antimicrobial efficacy .
Anticancer Activity
The indole structure is well-known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of specific substituents on the indole and benzimidazole rings significantly influences their pharmacological profiles.
Key Findings:
- Substituents on Benzimidazole: The introduction of electron-withdrawing or electron-donating groups can enhance antibacterial activity.
- Indole Modifications: Variations in the position and type of substituents on the indole ring can lead to improved anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Antibacterial Evaluation: A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. Compounds with methoxy groups showed significant antibacterial activity compared to standard antibiotics .
- Antifungal Activity: In another study focusing on antifungal properties, certain derivatives exhibited lower MIC values against Candida albicans, indicating their potential as antifungal agents .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with condensation of the benzimidazole and indole moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to enhance efficiency .
- Reaction optimization : Reflux in acetic acid (3–5 hours) for cyclization, followed by recrystallization from DMF/acetic acid mixtures to improve purity .
- Analytical validation : Employ HPLC to monitor intermediates and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : Essential for verifying proton environments, particularly for distinguishing tautomeric forms of the benzimidazole moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, use SHELXL (part of the SHELX suite) for refinement, especially with high-resolution or twinned data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and experimental conditions (e.g., incubation time, concentration ranges).
- Purity reassessment : Repurify batches using preparative HPLC and re-test biological activity to rule out impurities as confounding factors .
- Theoretical alignment : Cross-reference results with computational predictions (e.g., molecular docking) to identify outliers. Link discrepancies to variations in target binding pockets or solvent effects .
Q. What computational methods aid in understanding the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors. Focus on hydrogen bonding with the benzimidazole nitrogen and hydrophobic interactions with the dimethoxyindole group.
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and conformational changes.
- QM/MM hybrid models : Study electronic interactions at the binding site, particularly charge transfer between the carboxamide and catalytic residues .
Q. How do structural modifications influence the compound’s pharmacological profile?
- Structure-Activity Relationship (SAR) studies : Compare analogs with modifications such as:
- Methoxy group replacement : Replace 4,5-dimethoxyindole with halogen substituents (e.g., Cl, Br) to enhance lipophilicity and blood-brain barrier penetration.
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize tautomeric forms and alter binding kinetics .
- Pharmacokinetic optimization : Replace the butyl linker with polyethylene glycol (PEG) chains to improve solubility without compromising target affinity .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be addressed?
- Crystallization hurdles : The compound’s flexibility (due to the oxobutyl linker) and polar functional groups (e.g., carboxamide) often lead to poor crystal formation.
- Mitigation strategies :
- Co-crystallization : Use protein targets (e.g., kinases) to stabilize the ligand in a fixed conformation.
- Cryo-cooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts.
- Software tools : Apply SHELXD for experimental phasing and SHELXE for density modification to resolve weak diffraction patterns .
Methodological Considerations
- Data contradiction analysis : When conflicting bioactivity results arise, employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) and validate via statistical meta-analysis .
- Theoretical frameworks : Anchor mechanistic studies to established concepts (e.g., lock-and-key vs. induced-fit binding) to guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
